(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol
Overview
Description
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol is a halogenated heterocyclic compound with the molecular formula C5H7BrN2O and a molecular weight of 191.03 g/mol . This compound features a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a hydroxymethyl group at the 3-position . It is a solid at room temperature and is known for its applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been reported to exhibit a wide range of biological activities . They have shown potential as kinase inhibitors , and have been found to inhibit liver alcohol dehydrogenase .
Mode of Action
For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
For example, pyrazole derivatives have been associated with antileishmanial and antimalarial activities, suggesting they may affect pathways related to these diseases .
Pharmacokinetics
The compound’s molecular weight of 16100 suggests it may have suitable properties for absorption and distribution.
Result of Action
For instance, pyrazole derivatives have demonstrated antileishmanial and antimalarial activities , suggesting that they may have similar effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol typically involves the reduction of 4-bromo-1-methyl-3-pyrazolecarboxylate . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the use of a reducing agent like red aluminum (sodium bis(2-methoxyethoxy)aluminum hydride) in a solvent such as toluene . The reaction mixture is cooled to -10°C, and the reducing agent is added dropwise to control the exothermic reaction . After the reduction is complete, the product is extracted and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: (4-formyl-1-methyl-1H-pyrazol-3-yl)methanol, (4-carboxy-1-methyl-1H-pyrazol-3-yl)methanol
Reduction: 1-methyl-1H-pyrazol-3-yl)methanol
Substitution: (4-amino-1-methyl-1H-pyrazol-3-yl)methanol, (4-thio-1-methyl-1H-pyrazol-3-yl)methanol
Scientific Research Applications
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol is utilized in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Similar structure but lacks the methyl and hydroxymethyl groups.
4-bromo-3-methoxy-1-phenyl-1H-pyrazole: Contains a methoxy and phenyl group instead of the hydroxymethyl and methyl groups.
Uniqueness
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the 3-position and the bromine atom at the 4-position allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGLJTFTVBZOCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640418 | |
Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-65-2 | |
Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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